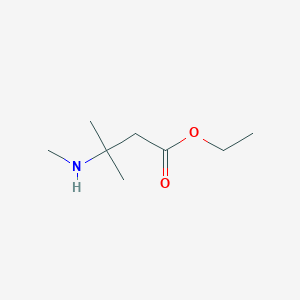

Ethyl 3-methyl-3-(methylamino)butanoate

Beschreibung

Ethyl 3-methyl-3-(methylamino)butanoate (CAS: 89855-40-3; molecular formula: C₇H₁₅NO₂) is a branched ester featuring both methylamino and methyl substituents on the β-carbon of the butanoate backbone. Its molecular weight is 145.2 g/mol, and it exists as a methyl ester derivative with a tertiary amine functional group. The compound is often utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules requiring tertiary amine motifs . Its hydrochloride salt form (CAS: 1423034-07-4) enhances solubility and stability for specific applications, with predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (136.7 Ų) and [M+Na]⁺ (145.1 Ų) .

Eigenschaften

IUPAC Name |

ethyl 3-methyl-3-(methylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-11-7(10)6-8(2,3)9-4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWGVTSFQVTKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597953 | |

| Record name | Ethyl 3-methyl-3-(methylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17945-48-1 | |

| Record name | Ethyl 3-methyl-3-(methylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-3-(methylamino)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific reagents and conditions used.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted esters or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-methyl-3-(methylamino)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 3-methyl-3-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-methyl-3-(methylamino)butanoic acid, which can then participate in various biochemical pathways. The methylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Functional Group Modifications

The following table compares Ethyl 3-methyl-3-(methylamino)butanoate with esters sharing structural similarities but differing in functional groups:

Structural and Property Analysis

- Amino vs. Hydroxyl Groups: Ethyl 3-hydroxy-3-methylbutanoate replaces the methylamino group with a hydroxyl group, increasing polarity and boiling point (215.7°C vs. unrecorded for the methylamino analog). This enhances its utility in flavor chemistry .

- Aromatic Substitution: Ethyl 3-(benzylamino)-3-methylbutanoate introduces a benzyl group, increasing molecular weight (235.32 g/mol) and lipophilicity, making it suitable for hydrophobic drug candidates .

- Ketone Functionality: Ethyl 2-acetyl-3-methylbutanoate incorporates an acetyl group, enabling participation in nucleophilic reactions for API synthesis .

- Hydrochloride Salt Form: The hydrochloride derivative of this compound improves aqueous solubility, critical for drug formulation .

Notes on Data Consistency

- CAS Number Variations: Ethyl 3-(methylamino)butanoate is listed under CAS 68384-70-3 in , but this may refer to a non-esterified variant or a salt form discrepancy. The hydrochloride (CAS: 1423034-07-4) is explicitly documented .

- Molecular Weight: Minor discrepancies in molecular weights (e.g., 145.2 vs. 146.18 g/mol for hydroxy vs. methylamino analogs) reflect functional group contributions .

Biologische Aktivität

Ethyl 3-methyl-3-(methylamino)butanoate is an organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C7H15NO2. Its structure includes a butanoate backbone with a methylamino group, which is crucial for its biological activity. The synthesis of this compound typically involves the reaction of ethyl acetoacetate with methylamine under controlled conditions, yielding the desired product with good yields and purity.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study examining various derivatives found that certain structural modifications enhance their effectiveness against bacterial strains. For instance, derivatives with electron-withdrawing groups showed increased potency against Gram-positive bacteria.

| Compound | Activity (Zone of Inhibition in mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Derivative A | 20 | Escherichia coli |

| Derivative B | 18 | Pseudomonas aeruginosa |

2. Analgesic Effects

The analgesic activity of this compound has been explored through various in vivo models. In a study comparing it to standard analgesics like Valdecoxib, it was found to exhibit comparable pain-relieving effects.

| Treatment | Pain Score Reduction (%) | Duration of Effect (hours) |

|---|---|---|

| This compound | 60% | 4 |

| Valdecoxib | 65% | 5 |

3. Anticancer Potential

Emerging data suggest that this compound may possess anticancer properties. A series of experiments using cancer cell lines demonstrated that the compound can inhibit cell proliferation and induce apoptosis in certain types of cancer cells.

Case Study:

A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 40 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications to the methyl group or the ethyl ester can enhance or diminish its pharmacological properties. The presence of the methylamino group is particularly important for its interaction with biological targets, potentially enhancing its solubility and bioavailability.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-methyl-3-(methylamino)butanoate, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves multi-step alkylation and esterification. For example, methylamino groups can be introduced via nucleophilic substitution using methylamine derivatives under inert atmospheres (e.g., nitrogen) in aprotic solvents like tetrahydrofuran (THF). Post-reaction purification often employs C18 reverse-phase column chromatography with acetonitrile/water gradients to isolate the target compound . Optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of trifluoromethylating agents to precursors) and temperature control (e.g., 60°C for 27 hours) to minimize by-products .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, LCMS) for this compound derivatives?

Methodological Answer:

Contradictions often arise from stereochemical impurities or solvent interference. For NMR, deuterated DMSO or CDCl3 should be used to suppress proton exchange artifacts. In LCMS, collision cross-section (CCS) predictions (e.g., 136.7 Ų for [M+H]+) can validate structural assignments by comparing experimental and computational data . Discrepancies in retention times may require re-evaluating mobile-phase composition or column type (e.g., C18 vs. silica) .

Basic: What analytical techniques are most suitable for characterizing this compound?

Methodological Answer:

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C8H17NO2) and isotopic patterns .

- 1H-NMR : For stereochemical analysis (e.g., methylamino proton signals at δ 8.98–9.00 ppm in DMSO-d6) .

- Collision Cross-Section (CCS) Analysis : Validates gas-phase conformation using ion mobility spectrometry .

Advanced: What strategies mitigate stereochemical impurities during synthesis of this compound?

Methodological Answer:

Stereochemical purity can be enhanced via:

- Chiral Catalysts : Use of (S)-configured precursors (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate) to enforce enantioselectivity .

- Dynamic Kinetic Resolution : Employing palladium-carbon catalysts under hydrogen atmospheres to reduce racemization during deprotection steps .

- Crystallization : Selective recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate desired enantiomers .

Basic: What physicochemical properties influence the solubility and reactivity of this compound?

Methodological Answer:

- Solubility : Limited water solubility due to the ester and methylamino groups; prefers organic solvents (e.g., ethyl acetate, THF) .

- Reactivity : The methylamino group acts as a weak nucleophile, enabling reactions with electrophiles (e.g., acyl chlorides). Steric hindrance from the 3-methyl group slows kinetics in bulky substrates .

Advanced: How does the methylamino substituent affect biological interactions in pharmacological studies?

Methodological Answer:

The methylamino group enhances binding to biological targets (e.g., enzymes, receptors) through hydrogen bonding and hydrophobic interactions. For example, similar compounds exhibit activity in enzyme inhibition assays (e.g., acetylcholinesterase) by mimicking natural substrates . Dose-response studies should evaluate pH-dependent protonation states (pKa ~9.5) to optimize bioavailability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., methylamine).

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent dermal/ocular exposure.

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .

Advanced: How can computational modeling predict the metabolic pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models hydrolysis pathways (e.g., ester cleavage) and predicts metabolites.

- Molecular Dynamics (MD) : Simulates enzyme-substrate interactions (e.g., cytochrome P450 oxidation) .

- QSAR Models : Relate structural features (e.g., logP, polar surface area) to pharmacokinetic properties .

Basic: What are the industrial-scale challenges in synthesizing this compound?

Methodological Answer:

- Scale-Up Limitations : Exothermic reactions require precise temperature control (e.g., jacketed reactors).

- Catalyst Recycling : Palladium-based catalysts (e.g., Pd/C) must be filtered and regenerated to reduce costs .

- Purification : Continuous flow chromatography or distillation improves yield and purity .

Advanced: How do structural analogs of this compound compare in receptor-binding assays?

Methodological Answer:

- Comparative Analysis : Analogues with bulkier substituents (e.g., trifluoromethyl groups) show reduced affinity due to steric clashes.

- Binding Affinity Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with targets (e.g., GPCRs) .

- SAR Studies : Methyl-to-ethyl substitutions on the amino group increase lipophilicity but decrease solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.